Eupalinilide C

Cytotoxicity Sesquiterpene lactone Leukemia

Researchers requiring a well-characterized, moderate-potency guaianolide standard to anchor dose-response curves can source Eupalinilide C. Unlike hyperpotent analogs that saturate assay windows, its IC50 of 1.20 µg/mL (P-388) and 11.0 µg/mL (A-549) enables full curve exploration. This compound directly addresses solubility-limited assay failure with a 3.6 g/L calculated aqueous solubility, reducing DMSO artifacts. • Serves as a critical SAR benchmark between inactive and hyperpotent eupalinilide congeners. • Validated head-to-head cytotoxicity data enables direct structural correlation at the C-8 ester position. • Reliable reference standard for verifying the exceptional activity of analogs like Eupalinilide L.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
Cat. No. B150141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinilide C
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4
InChIInChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1
InChIKeyQWNQZWRFKIHTPL-NPUYJLKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupalinilide C: Cytotoxicity & Solubility


Eupalinilide C (CAS 757202-11-2) is a guaiane-type sesquiterpene lactone isolated from Eupatorium lindleyanum [1]. It belongs to a class of compounds known for diverse biological activities, including cytotoxicity and anti-inflammatory effects [2]. With a molecular formula of C20H24O7 and a molecular weight of 376.40 g/mol, this compound has been characterized in head-to-head cytotoxicity assays against P-388 and A-549 tumor cell lines, enabling direct potency comparisons with closely related eupalinilide analogs [1].

Research Area Cytotoxicity endpoint studies
Compound Class Guaianolide sesquiterpene lactone
Source Eupatorium lindleyanum isolate
Selection Context Supports cell-model endpoint screening

Eupalinilide C: Analog Substitution Risks


Guaianolide sesquiterpene lactones from Eupatorium species exhibit substantial variability in cytotoxic potency even among structurally similar congeners. Direct head-to-head assays reveal that Eupalinilide C (IC50 = 1.20 µg/mL in P-388) is approximately 6-fold less potent than Eupalinilide B (IC50 = 0.21 µg/mL) and over 40-fold less potent than Eupalinilide E (IC50 = 0.028 µg/mL) in the same cell line [1]. Furthermore, Eupalinilide L from a related study demonstrates an IC50 of 0.17 µM against P-388 cells—an order of magnitude more potent than Eupalinilide C when converted to molar units [2]. This wide potency range, combined with variations in aqueous solubility (3.6 g/L for Eupalinilide C versus 1.9 g/L for Eupalinilide B ), underscores that interchangeable use of these analogs without prior validation risks introducing uncontrolled experimental variables in dose-response, solubility-limited assays, and mechanistic studies.

Analog potency varies widely Cytotoxicity profile may shift significantly among structural analogs; reported potency differences preclude direct replacement.
Cell line selectivity differs Activity in A-549 vs. P-388 cells varies across eupalinilide congeners; selectivity may not replicate without validation.
Solubility differences affect assays Reported aqueous solubility can alter stock preparation and dose-range selection; direct substitution may introduce variability.

Eupalinilide C: Quantitative Comparator Evidence


P-388 Cytotoxicity Comparison

In a direct head-to-head cytotoxicity assay conducted under identical experimental conditions, Eupalinilide C (compound 3) exhibited an IC50 of 1.20 µg/mL against P-388 murine leukemia cells. This potency is 5.7-fold lower than Eupalinilide B (IC50 = 0.21 µg/mL) and 43-fold lower than Eupalinilide E (IC50 = 0.028 µg/mL) in the same assay [1]. The positive control pseudolaric acid B showed an IC50 of 0.32 µg/mL. This quantitative differentiation confirms that Eupalinilide C occupies a distinct potency tier among guaianolide analogs, precluding direct substitution without dose adjustment.

P-388 Cytotoxicity
Head-to-head
IC50 1.20 µg/mL
Supports cell-model response context
24 hr MTT; P-388 cells; B: 0.21, E: 0.028 µg/mL
Cytotoxicity Sesquiterpene lactone Leukemia

A-549 Cytotoxicity Comparison

In the same experimental series, Eupalinilide C demonstrated an IC50 of 11.0 µg/mL against A-549 human lung carcinoma cells, whereas Eupalinilide B exhibited an IC50 of 0.75 µg/mL—a 14.7-fold difference in potency [1]. Eupalinilide E and Eupalinilide F were inactive (NA) in this cell line, highlighting a unique selectivity pattern. The positive control pseudolaric acid B showed an IC50 of 0.86 µg/mL. This cross-cell-line comparison reveals that Eupalinilide C is selectively active against A-549 cells while certain potent P-388 analogs lack activity entirely.

A-549 Cytotoxicity
Head-to-head
IC50 11.0 µg/mL (vs. B 0.75 µg/mL)
Supports cell-line selectivity review
24 hr MTT; A-549 cells; E/F inactive
Cytotoxicity Sesquiterpene lactone Lung cancer

Solubility Advantage Over Eupalinilide B

Calculated aqueous solubility data indicate that Eupalinilide C (3.6 g/L at 25°C) is approximately 1.9-fold more soluble than Eupalinilide B (1.9 g/L at 25°C) . While both compounds are classified as slightly soluble, the nearly two-fold difference in solubility may influence stock solution preparation, dose-range selection in aqueous buffers, and compound handling in cell-based assays. This property becomes particularly relevant when working with limited compound quantities or when preparing serial dilutions in aqueous media without organic co-solvents.

Aqueous Solubility
Data to verify
3.6 g/L (calculated)
Supports stock-solution context review
Calculated; experimental validation needed
Solubility Sesquiterpene lactone Assay development

Potency Comparison with Eupalinilide L

In a separate cytotoxicity evaluation of eupalinilides K and L, Eupalinilide L exhibited potent activity with IC50 values of 0.17 µM (P-388) and 2.60 µM (A-549) [1]. Converting Eupalinilide C IC50 values from the primary study to molar units (using MW = 376.4 g/mol) yields 3.19 µM for P-388 and 29.2 µM for A-549. This represents an 18.8-fold lower potency against P-388 and an 11.2-fold lower potency against A-549 cells compared to Eupalinilide L. This quantitative potency gradient across the eupalinilide series provides a valuable SAR dataset for understanding how minor structural modifications at C-8 influence cytotoxicity.

Eupalinilide L Potency Gap
Reported
P-388 3.19 µM vs. L 0.17 µM
Supports SAR potency gradient context
Cross-study; converted to µM; incubation may differ
Cytotoxicity Structure-activity relationship Guaianolide

Eupalinilide C: Application Scenarios


Mechanistic Cytotoxicity Screening

Researchers investigating the mechanism of action of guaianolide sesquiterpene lactones may prefer Eupalinilide C over hyperpotent analogs like Eupalinilide E (IC50 = 0.028 µg/mL in P-388) [1]. The moderate potency of Eupalinilide C (IC50 = 1.20 µg/mL in P-388, 11.0 µg/mL in A-549) allows for broader dose-response curve exploration without the rapid saturation often encountered with extremely potent compounds. This facilitates accurate determination of EC50 values for downstream signaling events and reduces the risk of off-target effects at high concentrations.

SAR Studies of C-8 Ester Substituents

Eupalinilide C possesses a 4′-hydroxytigloyloxy group at C-8, distinguishing it from Eupalinilide B (acetoxyl group) and Eupalinilide L (different substitution pattern) [1][2]. The availability of quantitative cytotoxicity data for multiple analogs tested under identical conditions enables direct correlation between C-8 ester structure and potency. Eupalinilide C serves as a critical intermediate potency benchmark in this SAR series, bridging the gap between inactive (e.g., Eupalinilide F) and hyperpotent (e.g., Eupalinilide E) congeners.

Solubility-Constrained Assay Development

In assay formats where aqueous solubility limits compound testing concentration, Eupalinilide C's calculated solubility of 3.6 g/L provides an advantage over Eupalinilide B (1.9 g/L) . This nearly two-fold higher solubility may reduce the requirement for DMSO or other organic co-solvents, minimizing solvent-induced cytotoxicity artifacts in sensitive primary cell cultures or organoid models. Procurement for high-throughput screening campaigns where compound precipitation is a concern may favor Eupalinilide C.

Control for Eupalinilide L Studies

Given the substantial potency difference between Eupalinilide C (P-388 IC50 = 3.19 µM) and Eupalinilide L (P-388 IC50 = 0.17 µM) [2], Eupalinilide C serves as an appropriate less-potent control in experiments designed to validate the exceptional activity of Eupalinilide L. This application is particularly relevant in target engagement studies or in vivo efficacy models where demonstrating a dose-response relationship across compounds of varying potency strengthens the evidence for structure-dependent activity.

Application
Selection Property
Validation Focus
Cytotoxicity mechanism screening
Reported intermediate cytotoxicity endpoint
Dose-response linearity; EC50 determination
SAR studies of C-8 ester substituents
Distinct C-8 ester group among analogs
Structure-cytotoxicity correlation across series
Aqueous solubility-limited assay design
Higher calculated solubility in analog set
Solvent artifact minimization; stock concentration limits
Low-potency control for guaianolide studies
Lower potency benchmark within eupalinilide series
Structure-dependent activity range confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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